molecular formula C31H33N3O3 B14085826 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14085826
M. Wt: 495.6 g/mol
InChI Key: FYYBJWPMKRCTNL-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Functional Group Modifications: Introduction of the hydroxy, methoxy, and isopropyl groups can be carried out through electrophilic aromatic substitution reactions using reagents like methanol, isopropanol, and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazole core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)ethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)ethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups and the resulting electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C31H33N3O3

Molecular Weight

495.6 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C31H33N3O3/c1-18(2)22-8-10-23(11-9-22)29-26-27(25-17-19(3)16-20(4)30(25)35)32-33-28(26)31(36)34(29)15-14-21-6-12-24(37-5)13-7-21/h6-13,16-18,29,35H,14-15H2,1-5H3,(H,32,33)

InChI Key

FYYBJWPMKRCTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(C)C)O)C

Origin of Product

United States

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